PI-540

Description

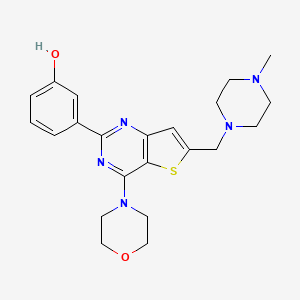

Structure

3D Structure

Properties

CAS No. |

885616-78-4 |

|---|---|

Molecular Formula |

C22H27N5O2S |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

3-[6-[(4-methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol |

InChI |

InChI=1S/C22H27N5O2S/c1-25-5-7-26(8-6-25)15-18-14-19-20(30-18)22(27-9-11-29-12-10-27)24-21(23-19)16-3-2-4-17(28)13-16/h2-4,13-14,28H,5-12,15H2,1H3 |

InChI Key |

OKWPNODGKOTLAT-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=CC(=CC=C4)O)N5CCOCC5 |

Canonical SMILES |

CN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=CC(=CC=C4)O)N5CCOCC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PI 540 PI-540 PI540 cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PI-540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PI-540, a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The information presented herein is compiled from preclinical research and is intended to serve as a detailed resource for professionals in the fields of oncology, cell signaling, and drug discovery.

Core Mechanism of Action

This compound is a bicyclic thienopyrimidine derivative that exerts its anti-cancer effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention.

This compound functions as an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in AKT phosphorylation and activation results in the modulation of a multitude of downstream targets, ultimately leading to reduced cell proliferation and tumor growth.

In addition to its potent inhibition of Class I PI3Ks, this compound also demonstrates inhibitory activity against the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK), albeit at higher concentrations. This broader kinase inhibition profile may contribute to its overall anti-neoplastic activity.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) |

| PI3K p110α | 10 |

| PI3K p110β | 3510 |

| PI3K p110δ | 410 |

| PI3K p110γ | 33110 |

| mTOR | 61 |

| DNA-PK | 525 |

Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |

| U87MG | Glioblastoma | Negative | <1 |

| IGROV-1 | Ovarian | Wild-Type | <1 |

GI50 represents the concentration of this compound required to inhibit cell growth by 50% following continuous exposure.

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action of this compound within the PI3K/AKT/mTOR signaling cascade.

Caption: this compound inhibits PI3K, blocking PIP3 production and subsequent AKT and mTORC1 signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard laboratory procedures and the information provided in the primary literature.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the IC50 values of an inhibitor against a purified kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer.

-

Reconstitute purified recombinant PI3K isoforms, mTOR, or DNA-PK in the appropriate kinase buffer.

-

Prepare the lipid substrate (e.g., PIP2) vesicles by sonication in kinase buffer.

-

Prepare a solution of ATP at the desired concentration in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the purified kinase to each well.

-

Add the lipid substrate to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

Detect the amount of product (PIP3) or the depletion of ATP using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., HTRF®).

-

Measure the signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., U87MG, IGROV-1) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in growth medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72-96 hours).

-

-

MTT Staining and Measurement:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of AKT Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of AKT, a key downstream effector of PI3K.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells (e.g., U87MG) in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software and normalize the phosphorylated AKT signal to the total AKT or housekeeping protein signal.

-

Conclusion

This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway with demonstrated anti-proliferative activity in preclinical cancer models. Its well-defined mechanism of action, centered on the inhibition of Class I PI3Ks, provides a strong rationale for its investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working to further elucidate the biological effects of this compound and similar targeted therapies.

References

In-Depth Technical Guide to the Biological Activity and Function of PI-540

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-540 is a potent, orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade frequently dysregulated in human cancers. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, inhibitory potency against various kinases, and its anti-tumor effects in preclinical models. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals investigating novel cancer therapeutics.

Introduction

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, a bicyclic thienopyrimidine derivative, has emerged as a significant tool compound and potential therapeutic agent due to its potent and relatively selective inhibition of Class I PI3K isoforms. This guide summarizes the key biological and functional characteristics of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action and Kinase Inhibition Profile

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Class I PI3K isoforms. Its inhibitory activity extends to other related kinases, notably the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).

Data Presentation: Kinase Inhibitory Activity of this compound

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against key kinases in the PI3K pathway.

| Target Kinase | IC50 (nM) |

| PI3K p110α | 10[1] |

| PI3K p110β | 3510[1] |

| PI3K p110δ | 410[1] |

| PI3K p110γ | 33110[1] |

| mTOR | 61[1] |

| DNA-PK | 525[1] |

In Vitro Anti-Proliferative Activity

The inhibitory action of this compound on the PI3K pathway translates to potent anti-proliferative effects in various cancer cell lines, particularly those with a dependency on this signaling cascade.

Data Presentation: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines

A comprehensive table of IC50 values for this compound across a panel of human cancer cell lines is not currently available in the public domain. Further experimental studies are required to fully characterize its anti-proliferative profile.

In Vivo Anti-Tumor Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound. Its efficacy is particularly notable in tumors with genetic alterations that lead to the hyperactivation of the PI3K pathway, such as PTEN loss.

Data Presentation: In Vivo Efficacy of this compound in a U87MG Glioblastoma Xenograft Model

| Animal Model | Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition |

| Athymic Nude Mice | U87MG Glioblastoma Xenograft | This compound | 50 mg/kg, b.i.d., i.p. | 66% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its biological activity.

References

A Note on PI-540: Initial research indicates that this compound is a potent, orally active inhibitor of Phosphoinositide 3-kinase (PI3K), not a direct proteasome inhibitor.[1][2] It belongs to a class of bicyclic thienopyrimidine derivatives and shows inhibitory activity against various PI3K isoforms as well as mTOR and DNA-PK.[1] While the PI3K pathway can influence protein degradation processes, this guide will focus on direct proteasome inhibitors to align with the core topic request. It is possible the query intended to reference a similarly named compound, PI-1840, which is a known proteasome inhibitor. This guide will proceed with a detailed examination of proteasome inhibitors, with a focus on PI-1840 as a relevant example.

Introduction to Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a key role in homeostasis, cell cycle regulation, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic protease complex. Its inhibition has emerged as a significant therapeutic strategy in oncology, particularly for hematologic malignancies.[3][4][5] Cancer cells, with their high rates of proliferation and protein turnover, are often more sensitive to the pro-apoptotic effects of proteasome inhibition than normal cells.

Proteasome inhibitors (PIs) disrupt the normal function of the proteasome, leading to an accumulation of ubiquitinated proteins. This triggers a cascade of cellular events, including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis. Several PIs have been approved for clinical use, including bortezomib, carfilzomib, and ixazomib.[3][6] This guide will delve into the technical aspects of a specific non-covalent proteasome inhibitor, PI-1840.

PI-1840: A Non-covalent Proteasome Inhibitor

PI-1840 is a potent and selective non-covalent inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[7][8][9] Unlike covalent inhibitors that form a stable bond with the proteasome, PI-1840's reversible binding may offer a different safety and efficacy profile.

Mechanism of Action

PI-1840 selectively targets the β5 subunit of the 20S proteasome, which is responsible for its chymotrypsin-like activity. This inhibition leads to the accumulation of key proteasome substrates such as p27, Bax, and IκB-α.[7][9][10] The buildup of these regulatory proteins disrupts critical cellular signaling pathways, including those involved in cell cycle progression and apoptosis, ultimately leading to cancer cell death.

Quantitative Data

The following tables summarize the key quantitative data for PI-1840.

Table 1: Inhibitory Activity of PI-1840 against Proteasome Subunits

| Proteasome Subunit Activity | IC50 Value |

| Chymotrypsin-like (CT-L) | 27 ± 0.14 nM |

| Trypsin-like (T-L) | >100 µM |

| Peptidylglutamyl peptide hydrolyzing (PGPH) | >100 µM |

Data sourced from Kazi, A. et al. (2014).[7][8][9]

Table 2: Selectivity of PI-1840 for Constitutive Proteasome vs. Immunoproteasome

| Proteasome Type | Selectivity |

| Constitutive Proteasome | >100-fold more selective |

| Immunoproteasome |

Data sourced from Kazi, A. et al. (2014).[7][8][9]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize PI-1840.

Proteasome Activity Assay

Objective: To determine the inhibitory activity (IC50) of PI-1840 against the different catalytic subunits of the proteasome.

Methodology:

-

Purified 20S rabbit proteasome is used as the enzyme source.

-

Fluorogenic peptide substrates specific for each catalytic activity are utilized:

-

CT-L: Suc-LLVY-AMC

-

T-L: Boc-LRR-AMC

-

PGPH: Z-LLE-AMC

-

-

The assay is performed in a 96-well plate format.

-

Varying concentrations of PI-1840 are pre-incubated with the 20S proteasome in assay buffer.

-

The reaction is initiated by the addition of the specific fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths appropriate for AMC).

-

The rate of substrate hydrolysis is calculated from the linear phase of the reaction.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Objective: To assess the effect of PI-1840 on the viability of cancer cell lines.

Methodology:

-

Human cancer cell lines (e.g., MDA-MB-468 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of PI-1840 for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

For the MTT assay, the formazan product is solubilized, and the absorbance is measured at 570 nm.

-

For the CellTiter-Glo® assay, luminescence is measured, which is proportional to the amount of ATP present.

-

The percentage of viable cells is calculated relative to vehicle-treated control cells.

-

IC50 values for cell viability are determined as described for the proteasome activity assay.

Western Blot Analysis for Proteasome Substrate Accumulation

Objective: To confirm the inhibition of proteasome activity in intact cells by observing the accumulation of known proteasome substrates.

Methodology:

-

Cancer cells are treated with PI-1840 or a vehicle control for a specified time.

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

The membrane is incubated with primary antibodies specific for proteasome substrates (e.g., p27, Bax, IκB-α) and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry analysis can be performed to quantify the changes in protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PI-1840 and a typical experimental workflow.

Caption: Mechanism of action of PI-1840.

Caption: A typical in vitro experimental workflow for evaluating PI-1840.

The Interplay between PI3K Inhibition and the Proteasome

While this compound is a PI3K inhibitor, it's worth noting that the PI3K/AKT/mTOR pathway can influence proteasome activity and protein degradation. For instance, AKT can phosphorylate and regulate the stability of various proteins, thereby intersecting with the ubiquitin-proteasome system. Recent studies have shown that inhibition of PI3K can lead to increased proteasomal degradation of certain proteins, such as the CDK inhibitor p21, which can induce apoptosis in senescent tumor cells.[11] This highlights the complex interplay between different cellular signaling pathways and the potential for synergistic effects when targeting both PI3K and the proteasome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Supplier | CAS 885616-78-4| PI3K Inhibitor| AOBIOUS [aobious.com]

- 3. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome inhibitors in multiple myeloma: 10 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hcp.myeloma.org.uk [hcp.myeloma.org.uk]

- 6. Multiple Myeloma: Proteasome Inhibitors Treatment [webmd.com]

- 7. Discovery of PI-1840, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of PI-1840, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 11. Combined inhibition of class 1-PI3K-alpha and delta isoforms causes senolysis by inducing p21WAF1/CIP1 proteasomal degradation in senescent cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PI-540 in Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-540 is a potent, orally active small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade frequently dysregulated in human cancers. This guide provides an in-depth overview of the preclinical data and methodologies associated with this compound, offering a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is a bicyclic thienopyrimidine derivative that functions as a dual inhibitor of Class I PI3K isoforms and the mammalian target of rapamycin (mTOR). By targeting these key kinases, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and motility.[1] Its inhibitory activity extends to the DNA-dependent protein kinase (DNA-PK), a component of the DNA damage response.

Signaling Pathway Inhibition

The canonical PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth and proliferation. This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of PI3K and mTOR, thereby abrogating this signaling cascade.

References

PI-540: A Technical Guide to Its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, stability, and core signaling pathway of PI-540, a potent and selective inhibitor of class 1A phosphatidylinositide 3-kinases (PI3K). The information is intended to support researchers and professionals in drug development in their understanding and application of this compound.

Core Properties of this compound

This compound is a small molecule inhibitor with the chemical formula C₂₂H₂₇N₅O₂S and a molecular weight of 425.55 g/mol .[1] It is a valuable tool for investigating the roles of PI3K in various cellular processes, including cancer biology.

Solubility

The solubility of a compound is a critical factor for its use in in vitro and in vivo experiments. Based on available data, this compound is known to be soluble in dimethyl sulfoxide (DMSO).[1][2]

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility |

| DMSO | Soluble[1][2] |

| Aqueous Buffers | Data not available |

| Ethanol | Data not available |

| Methanol | Data not available |

Stability

The stability of this compound is crucial for its proper storage and handling to ensure its activity and integrity.

Table 2: Stability and Storage of this compound

| Condition | Recommendation | Shelf Life |

| Solid Form (Short-term) | Store at 0 - 4 °C in a dry and dark place.[1] | Days to weeks[1] |

| Solid Form (Long-term) | Store at -20 °C in a dry and dark place.[1] | >3 years[1] |

| In Solution | Data not available | Data not available |

This compound is considered stable for several weeks during standard shipping at ambient temperatures.[1] Information regarding its stability in various solvents, at different pH values, or its degradation pathways is not extensively documented in publicly available sources.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standard laboratory methods can be employed.

General Protocol for Solubility Determination

A common method to determine the solubility of a compound like this compound is the shake-flask method followed by analysis.

General Protocol for Stability Assessment

The stability of this compound in a specific solvent can be assessed by monitoring its concentration over time under defined conditions.

Biological Activity: PI3K Signaling Pathway

This compound is a potent inhibitor of the Class IA Phosphoinositide 3-Kinase (PI3K).[1] The PI3K pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Its dysregulation is frequently observed in cancer.[3][4]

The canonical PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[5][6] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, to regulate diverse cellular functions.[3][5] The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3.[3][6]

This compound exerts its inhibitory effect at the level of PI3K, thereby blocking the downstream signaling cascade.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound Supplier | CAS 885616-78-4| PI3K Inhibitor| AOBIOUS [aobious.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Safety and Handling of PI-540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for PI-540, a potent and selective inhibitor of class 1A phosphatidylinositide 3-kinases (PI3K).[1] Given its biological potency, a thorough understanding of its properties and the implementation of rigorous safety protocols are imperative for all personnel involved in its handling and use. This document outlines the known hazards, recommended handling procedures, and emergency measures related to this compound.

Chemical and Physical Data

A foundational aspect of safe laboratory practice is the awareness of a compound's physical and chemical characteristics. The following table summarizes the key properties of this compound.

| Property | Information |

| IUPAC Name | 3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol |

| Synonyms | PI540, PI 540 |

| CAS Number | 885616-78-4 |

| Molecular Formula | C22H27N5O2S[1] |

| Molecular Weight | 425.55[1] |

| Appearance | Solid powder[1] |

| Purity | Typically >98%[1] |

Hazard Identification and Safety Precautions

This compound is a bioactive molecule that requires careful handling to avoid accidental exposure. The primary hazards are associated with inhalation, ingestion, and skin/eye contact.

| Hazard | Description |

| Inhalation | Harmful if inhaled, causing respiratory tract irritation. |

| Skin Contact | Harmful if absorbed through the skin; causes skin irritation. |

| Eye Contact | Causes eye irritation. |

| Ingestion | Toxic if swallowed; may cause irritation of the digestive tract. |

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment and engineering controls is mandatory.

| Control Measure | Specification |

| Engineering Controls | All handling of this compound powder should be conducted in a chemical fume hood with mechanical exhaust. |

| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Storage and Handling Procedures

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

| Procedure | Guideline |

| Handling | Avoid breathing dust, vapor, mist, or gas. Keep the container tightly closed. Avoid contact with skin and eyes. Wash thoroughly after handling. |

| Short-Term Storage | Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks).[1] |

| Long-Term Storage | For long-term storage (months to years), store at -20°C.[1] |

| Incompatible Materials | Avoid strong oxidizing agents. |

| Hazardous Decomposition | Hazardous decomposition products include carbon monoxide and carbon dioxide. |

Mechanism of Action: PI3K Signaling Pathway

This compound is a potent and selective inhibitor of class 1A phosphatidylinositide 3-kinases (PI3K).[1] The PI3K signaling pathway is a crucial intracellular pathway involved in cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. This compound exerts its inhibitory effect by blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream signaling cascades.

Caption: this compound inhibits the PI3K signaling pathway.

Experimental Workflow for Handling this compound

The following diagram outlines a standardized workflow for the safe handling of this compound powder in a research setting.

Caption: Recommended workflow for handling this compound.

Emergency First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Skin Contact | Get medical aid. Flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing and shoes. |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |

| Ingestion | Get medical aid immediately. Wash mouth out with water. |

Disclaimer: This guide is intended for informational purposes for trained research professionals. Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most current and comprehensive information. This compound is for research use only and not for human or veterinary use.[1]

References

Methodological & Application

Application Notes and Protocols for PI-540 In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of PI-540, a potent dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). The following protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.

Introduction to this compound

This compound is a bicyclic thienopyrimidine derivative that potently and selectively inhibits PI3K and mTOR kinases, key components of a signaling pathway frequently deregulated in cancer. By targeting both PI3K and mTOR, this compound can effectively block downstream signaling, leading to the inhibition of cell proliferation and survival. These protocols outline standard in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against various PI3K isoforms and mTOR, as well as its anti-proliferative effects in several human cancer cell lines.

Table 1: this compound Kinase Inhibitory Potency

| Target | IC50 (nM) |

| PI3Kα (p110α) | 10 |

| PI3Kβ (p110β) | 3510 |

| PI3Kδ (p110δ) | 410 |

| PI3Kγ (p110γ) | 33110 |

| mTOR | 61 |

| DNA-PK | 525 |

Data sourced from publicly available information.[1]

Table 2: this compound Anti-proliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (µM) |

| U87MG | Glioblastoma | Submicromolar |

| A549 | Lung Cancer | ~1 |

| Detroit 562 | Oropharyngeal Cancer | 0.13 - 0.50 |

| PC3 | Prostate Cancer | Not specified |

| DU145 | Prostate Cancer | Not specified |

GI50 (50% growth inhibition) values are approximate and may vary based on experimental conditions.[1][2]

Experimental Protocols

PI3K/mTOR Kinase Activity Assay (HTRF)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to determine the in vitro potency of this compound against PI3K isoforms and mTOR.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ) or mTOR kinase

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP

-

HTRF Kinase Assay Buffer

-

Europium-labeled anti-phospho-PIP3 antibody

-

XL665-labeled streptavidin

-

This compound

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2 µL of this compound dilution or DMSO (vehicle control).

-

Add 4 µL of kinase/PIP2 substrate mix in kinase assay buffer.

-

Initiate the reaction by adding 4 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of HTRF stop solution containing the Eu-labeled antibody and XL665-streptavidin.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., U87MG, A549, PC3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 value.

Western Blot Analysis of PI3K/mTOR Signaling

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 ribosomal protein (Ser235/236), anti-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for 2-4 hours.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

PI3K/mTOR Signaling Pathway Inhibition by this compound

References

Application Notes and Protocols for PI-540 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-540 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), key enzymes in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. Overactivation of this pathway contributes to tumor cell growth, proliferation, survival, and resistance to apoptosis.[1] this compound's inhibitory action on this critical pathway makes it a valuable tool for cancer research and a potential candidate for drug development.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its anti-cancer effects. The included methodologies cover the evaluation of cell viability, induction of apoptosis, and analysis of target engagement within the PI3K/Akt/mTOR pathway.

Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1). By blocking PIP3 production, this compound effectively attenuates the entire downstream signaling cascade, leading to decreased cell proliferation and survival.

Data Presentation

This compound In Vitro Antiproliferative Activity

The following table summarizes the inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87MG | Glioblastoma | Submicromolar | [1][2] |

| IGROV-1 | Ovarian Cancer | Data not specified, but showed significant tumor growth inhibition in xenograft models | [2] |

| Additional cell line data would be populated here from the full text of the cited reference. |

Note: The abstract of the primary reference indicates submicromolar potency in PTEN-negative U87MG human glioblastoma cells and similar in vitro antiproliferative properties to other potent PI3K inhibitors across a panel of human cancer cell lines.[1][2] For precise IC50 values across a wider range of cell lines, consulting the full publication is recommended.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General workflow for evaluating the effects of this compound in cell-based assays.

Experimental Protocols

Cell Viability Assay (Propidium Iodide Staining)

This protocol determines the percentage of viable cells after treatment with this compound by using propidium iodide (PI), a fluorescent dye that is excluded from live cells with intact membranes but penetrates dead cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear-bottom black plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

For suspension cells, seed cells directly into the wells on the day of the experiment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Harvesting:

-

Adherent cells: Carefully remove the medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA, then neutralize with complete medium. Transfer the cell suspension to microcentrifuge tubes.

-

Suspension cells: Directly transfer the cell suspension from each well to microcentrifuge tubes.

-

-

Staining:

-

Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of cold PBS.

-

Add 2 µL of PI staining solution to each tube for a final concentration of approximately 20 µg/mL.

-

Incubate on ice for 15 minutes in the dark.[3]

-

-

Flow Cytometry:

-

Add 400 µL of cold PBS to each tube.

-

Analyze the samples on a flow cytometer. PI-positive (dead) cells will emit red fluorescence.

-

-

Data Analysis:

-

Determine the percentage of PI-positive cells in each treatment group.

-

Plot the percentage of cell viability versus the concentration of this compound to determine the IC50 value.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol. Include appropriate controls.

-

-

Cell Harvesting:

-

After the incubation period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.

-

Western Blot Analysis of PI3K Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations for a specified time (e.g., 2, 6, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine the extent of pathway inhibition.

-

References

Application Notes and Protocols for the Use of PI-540 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-540 is a potent, orally active small molecule inhibitor targeting Class I phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform, with an IC50 of 10 nM. It also demonstrates inhibitory activity against the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK) at slightly higher concentrations (IC50 of 61 nM and 525 nM, respectively)[1]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. These characteristics make this compound a valuable tool for preclinical cancer research in various animal models.

This document provides detailed application notes and protocols for the utilization of this compound in animal models, with a focus on tumor xenograft studies. The methodologies outlined are based on established preclinical studies of this compound and structurally related PI3K inhibitors.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of PI3K, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent inhibition of the PI3K/AKT/mTOR cascade leads to decreased cell proliferation and survival.

Caption: this compound inhibits PI3K, blocking the signaling cascade that promotes cell proliferation and survival.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo application of this compound and the closely related, orally bioavailable PI3K inhibitor, GDC-0941.

Table 1: In Vivo Efficacy of this compound in a U87MG Glioblastoma Xenograft Model [2]

| Parameter | Value |

| Animal Model | Athymic mice |

| Tumor Model | U87MG human glioblastoma xenografts |

| Treatment | This compound |

| Dosage | 50 mg/kg (i.p., once or twice daily) |

| Treatment Duration | 14 days |

| Tumor Growth Inhibition | 66.1% |

| Tolerability | Well-tolerated |

Table 2: In Vivo Efficacy of GDC-0941 in Various Xenograft Models [3][4]

| Parameter | Value |

| Animal Model | NSG mice, Athymic mice |

| Tumor Models | MEB-Med-8A medulloblastoma, U87MG glioblastoma |

| Treatment | GDC-0941 |

| Dosage | 100 mg/kg (oral, once daily) for medulloblastoma; 75 mg/kg/day for glioblastoma |

| Tumor Growth Inhibition | Significant inhibition of medulloblastoma growth; 83% inhibition of glioblastoma |

| Outcome | Prolonged event-free survival in medulloblastoma model |

Table 3: Pharmacokinetic Parameters of GDC-0941 in Mice [5]

| Parameter | Low Dose (100 mg/kg) | High Dose (800 mg/kg) |

| Peak Plasma Concentration (Cmax) | 18.6 µM | 20.7 µM |

| Time to Peak Plasma Conc. (Tmax) | 15-30 min | 15-30 min |

| Peak Tumor Concentration | 1.6 µM | 16.9 µM |

| Time to Peak Tumor Conc. | 9 h | 9 h |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Tween 20

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for intraperitoneal (i.p.) injection or oral gavage

Formulation for Intraperitoneal (i.p.) Injection: [2]

-

Prepare a stock solution of this compound in DMSO.

-

For a final dosing solution of 10% DMSO and 0.5% Tween 20 in saline, first mix the required volume of the this compound stock solution with Tween 20.

-

Add saline to the desired final volume and vortex thoroughly to ensure a homogenous suspension.

-

The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight of the animals, assuming a standard injection volume (e.g., 10 mL/kg).

Formulation for Oral Gavage (adapted from GDC-0941 protocols): [3]

-

For an oral formulation, a vehicle such as a mixture of Cremophor EL and ethanol (e.g., 60:40) can be considered.

-

Dissolve the this compound powder in the Cremophor EL/ethanol mixture.

-

The final concentration should be adjusted to deliver the desired dose in a typical oral gavage volume for the animal model (e.g., 100-200 µL for a mouse).

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

Caption: Workflow for an in vivo tumor xenograft efficacy study using this compound.

Procedure:

-

Cell Culture: Culture the desired human cancer cell line (e.g., U87MG glioblastoma, MEB-Med-8A medulloblastoma) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.

-

Tumor Cell Implantation:

-

For subcutaneous xenografts, inject 1-5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel subcutaneously into the flank of each mouse.

-

For orthotopic models (e.g., intracranial), stereotactically inject a lower number of cells (e.g., 2 x 10^4) into the relevant anatomical location[3].

-

-

Tumor Growth Monitoring:

-

For subcutaneous tumors, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

For orthotopic, luciferase-expressing tumors, perform bioluminescent imaging weekly[3].

-

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound or vehicle according to the desired dosage and schedule (e.g., 50 mg/kg, i.p., daily).

-

Monitoring during Treatment: Continue to monitor tumor growth and animal body weight throughout the study to assess efficacy and toxicity.

-

Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size or at a predetermined study endpoint.

-

Tumor Excision: Excise the tumors for pharmacodynamic analysis.

Protocol 3: Pharmacodynamic (PD) Analysis

Objective: To confirm the inhibition of the PI3K pathway in tumor tissue.

Procedure: [2]

-

Dosing for PD Study: Treat tumor-bearing mice with this compound or vehicle.

-

Tissue Collection: At various time points after the final dose (e.g., 1, 4, 6, and 8 hours), euthanize the mice and excise the tumors[2].

-

Sample Preparation: Snap-freeze the tumors in liquid nitrogen and store them at -80°C.

-

Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total AKT (e.g., p-AKT Ser473, total AKT) and downstream markers like phosphorylated and total S6 ribosomal protein (p-S6, total S6).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Immunohistochemistry (IHC):

-

Fix a portion of the tumor in formalin and embed in paraffin.

-

Perform IHC on tumor sections using antibodies for p-AKT and proliferation markers like Ki-67 to assess the spatial distribution of pathway inhibition and anti-proliferative effects.

-

Concluding Remarks

This compound is a potent inhibitor of the PI3K/mTOR pathway with demonstrated anti-tumor activity in preclinical animal models. The protocols provided herein offer a comprehensive guide for researchers to design and execute in vivo studies to evaluate the efficacy and mechanism of action of this compound. Careful consideration of the animal model, tumor type, and dosing regimen is crucial for obtaining robust and reproducible data. It is recommended to perform pilot studies to determine the optimal dose and schedule for a specific tumor model.

References

- 1. Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for PI-540 in Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PI-540, a potent and selective inhibitor of class IA phosphatidylinositide 3-kinases (PI3K), in preclinical mouse xenograft models. The provided protocols are based on published studies and are intended to serve as a detailed guide for in vivo efficacy evaluation.

Introduction

This compound is a bicyclic thienopyrimidine derivative that demonstrates potent inhibition of PI3K p110α with an IC50 of less than or equal to 10 nmol/L.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. This compound has been developed as a tool compound for preclinical research to investigate the therapeutic potential of PI3K inhibition. It has shown improved solubility and metabolic stability compared to earlier generation inhibitors like PI-103.[2][3] In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models.[1][2]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR (mammalian target of rapamycin), which leads to the promotion of protein synthesis and cell growth. This compound, as a class I PI3K inhibitor, blocks the initial step of this cascade, thereby inhibiting downstream signaling and cellular proliferation.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Data

The following table summarizes the reported in vivo efficacy of this compound in a human tumor xenograft model.

| Compound | Dosage and Schedule | Administration Route | Tumor Model | Efficacy (Tumor Growth Inhibition) | Reference |

| This compound | 50 mg/kg, twice daily (b.i.d.) | Intraperitoneal (i.p.) | U87MG (human glioblastoma) | 66% | [1][2] |

| This compound | 100 mg/kg, once daily (u.i.d.) | Intraperitoneal (i.p.) | U87MG (human glioblastoma) | Significant antitumor efficacy | [3] |

| PI-620 | 25 mg/kg, twice daily (b.i.d.) | Intraperitoneal (i.p.) | U87MG (human glioblastoma) | 73% | [1][2] |

| GDC-0941 | 150 mg/kg, once daily (p.o.) | Oral (p.o.) | U87MG (human glioblastoma) | 98% | [1] |

Experimental Protocol: In Vivo Antitumor Efficacy Study of this compound

This protocol outlines the methodology for assessing the antitumor activity of this compound in a subcutaneous mouse xenograft model.

1. Cell Culture and Xenograft Implantation

-

Cell Line: U87MG (human glioblastoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Athymic nude mice (e.g., BALB/c nude or NCr nude) are used.

-

Implantation: A suspension of 5 x 10^6 U87MG cells in a suitable vehicle (e.g., serum-free medium or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.

2. Tumor Growth Monitoring and Treatment Initiation

-

Tumor growth is monitored regularly using caliper measurements. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

3. This compound Formulation and Administration

-

Formulation: this compound is formulated in a vehicle suitable for intraperitoneal injection. A common vehicle is 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300). The formulation should be prepared fresh daily.

-

Dosage: Based on published data, a dosage of 50 mg/kg administered twice daily (b.i.d.) has shown significant efficacy.[1][2] An alternative is 100 mg/kg once daily (u.i.d.) .[3]

-

Administration: The formulated this compound is administered via intraperitoneal (i.p.) injection. The control group receives the vehicle only.

4. Efficacy Evaluation and Endpoint

-

Tumor Measurement: Tumor volumes and body weights are measured at regular intervals (e.g., twice or three times per week).

-

Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size or after a predetermined treatment duration (e.g., 14-21 days).

-

Data Analysis: The primary endpoint is the inhibition of tumor growth, often expressed as the percentage of tumor growth inhibition (%TGI) or as treated/control (T/C) values. Statistical analysis is performed to determine the significance of the observed antitumor effect.

Caption: Experimental workflow for a mouse xenograft study with this compound.

Toxicity and Pharmacokinetics

While detailed public toxicity data for this compound is limited, the reported efficacious doses in the U87MG xenograft model were described as "very well tolerated".[2] this compound has been shown to have high tissue distribution in mice.[1][2] Researchers should conduct appropriate tolerability studies to determine the maximum tolerated dose (MTD) in their specific mouse strain and experimental conditions.

Conclusion

This compound is a valuable research tool for investigating the in vivo effects of PI3K inhibition. The provided data and protocols offer a solid foundation for designing and executing robust preclinical xenograft studies to evaluate its antitumor efficacy. Careful consideration of the experimental design, including appropriate controls and endpoints, is crucial for obtaining reliable and reproducible results.

References

- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for PI-540 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PI-540, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in a variety of cell culture applications. Detailed protocols for assessing cell viability, apoptosis, and pathway-specific effects are included to facilitate robust and reproducible experimental design.

Introduction

This compound is a synthetic, cell-permeable small molecule that exhibits strong inhibitory activity against Class I PI3K isoforms and mTOR kinase.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound offers a valuable tool for investigating the roles of this pathway in cancer biology and for evaluating the potential of dual PI3K/mTOR inhibition as a therapeutic strategy.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of PI3K and mTOR kinases. This dual inhibition leads to a blockade of the downstream signaling cascade, resulting in decreased phosphorylation of key effector proteins such as Akt, p70 S6 kinase (p70S6K), and the ribosomal protein S6. The net effect is the induction of cell cycle arrest, inhibition of proliferation, and promotion of apoptosis in cancer cells with a dysregulated PI3K/mTOR pathway.

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against PI3K isoforms and mTOR, as well as its anti-proliferative effects in various human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| p110α (PI3K) | 10 |

| p110β (PI3K) | 35 |

| p110δ (PI3K) | 41 |

| p110γ (PI3K) | 33 |

| mTOR | 61 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Cancer | ~1 |

| U87MG | Glioblastoma | Sub-µM |

| PC3 | Prostate Cancer | Sub-µM |

| Detroit 562 | Squamous Cell Carcinoma | Sub-µM |

| IGROV-1 | Ovarian Carcinoma | Sub-µM |

GI50 (50% growth inhibition) values are approximate and may vary based on experimental conditions. Data indicates that this compound is effective at sub-micromolar to low micromolar concentrations in these cell lines.[1]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol details the procedure for detecting changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following this compound treatment.

Caption: Workflow for Western Blot analysis.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-p70S6K (Thr389), rabbit anti-phospho-S6 (Ser235/236), and corresponding total protein antibodies)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a powerful research tool for studying the PI3K/mTOR signaling pathway. The provided protocols offer a starting point for investigating its effects on cancer cells. It is recommended to optimize treatment concentrations and durations for each specific cell line and experimental setup. Careful experimental design and adherence to these protocols will ensure the generation of reliable and informative data.

References

Application Notes and Protocols for Immunoprecipitation and Downstream Analysis of Small Molecule Inhibitor Targets

A Note on PI-540: Initial searches for "this compound" did not yield a specific, well-characterized molecule relevant to immunoprecipitation and downstream analysis in a biological or drug development context. Results were ambiguous, referring to unrelated products such as programmable logic controllers.[1][2] Therefore, these application notes provide a generalized framework for the immunoprecipitation of a protein target of a hypothetical small molecule inhibitor, using the well-studied PI3K/Akt signaling pathway as an illustrative example.

These protocols are intended for researchers, scientists, and drug development professionals investigating the molecular interactions and functional consequences of small molecule inhibitors.

I. Introduction

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[3][4] When the goal is to identify proteins that interact with the bait protein, the technique is referred to as co-immunoprecipitation (co-IP).[5] This methodology is invaluable for studying protein-protein interactions and can be adapted to investigate the targets of small molecule inhibitors.[5]

Downstream analysis of the immunoprecipitated proteins can provide crucial insights into the mechanism of action of a drug candidate. Common downstream techniques include Western blotting for validation, mass spectrometry for identification of binding partners, and kinase assays to determine functional activity.[6]

II. Signaling Pathway: PI3K/Akt/mTOR